molecular formula C11H13N3 B2765851 (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine CAS No. 1354963-29-3

(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine

Cat. No.: B2765851
CAS No.: 1354963-29-3
M. Wt: 187.246
InChI Key: XOBFSIKFUWUCCG-UHFFFAOYSA-N
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Description

(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine is a chemical building block featuring a methanamine group attached to a 2-methyl-1-phenylimidazole core. This specific substitution pattern positions it as a versatile intermediate in medicinal chemistry and drug discovery research . Imidazole derivatives are of significant scientific interest due to their widespread presence in biologically active molecules and their ability to serve as key scaffolds in the development of pharmaceutical compounds . The structure of this compound suggests potential for use in constructing more complex molecules targeting a variety of enzymes and receptors. Researchers can utilize this amine-functionalized imidazole as a precursor in synthesis, where the primary amine group can undergo reactions such as amide bond formation or reductive amination to create diverse chemical libraries . The phenyl and methyl substituents on the imidazole ring can be leveraged to fine-tune the compound's electronic properties, lipophilicity, and steric profile, which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. It must be handled by technically qualified individuals following appropriate safety protocols.

Properties

IUPAC Name

(2-methyl-3-phenylimidazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-13-8-11(7-12)14(9)10-5-3-2-4-6-10/h2-6,8H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBFSIKFUWUCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzylamine with a suitable nitrile, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine. Research indicates that compounds with imidazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown moderate to high anticancer activity when evaluated against liver carcinoma cell lines, suggesting that this compound could be further explored for its therapeutic efficacy in oncology .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial properties. The presence of the imidazole ring enhances the interaction with biological targets, making these compounds effective against a range of pathogens. Studies have demonstrated that certain substituted imidazoles can inhibit bacterial growth and are being investigated as potential alternatives to traditional antibiotics .

Enzyme Inhibition

This compound has been studied as an inhibitor of specific enzymes involved in disease pathways. For example, it has been shown to interact with protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. This interaction suggests potential applications in developing targeted cancer therapies .

Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be utilized in synthesizing advanced materials. Its ability to form stable complexes with metal ions makes it suitable for developing catalysts and sensors. Researchers are exploring its use in creating materials with enhanced electronic and optical properties for applications in electronics and photonics .

Polymer Chemistry

In polymer science, imidazole derivatives are being incorporated into polymer matrices to improve thermal stability and mechanical properties. The incorporation of this compound into polymer systems could lead to innovative materials with tailored properties for specific industrial applications .

Mechanistic Studies

The compound serves as a valuable biochemical probe for studying enzyme mechanisms and protein interactions. Its structural characteristics allow it to mimic natural substrates or inhibitors, facilitating research into enzyme kinetics and binding affinities. This application is crucial for understanding metabolic pathways and developing new therapeutic strategies .

Case Studies

Study FocusFindingsImplications
Anticancer ActivityModerate to high cytotoxicity against HEPG2 liver carcinoma cellsPotential development as an anticancer agent
Antimicrobial PropertiesEffective against various bacterial strainsInvestigated as an alternative antibiotic
Enzyme InhibitionInhibition of PRMT5 demonstratedTargeted therapy development in oncology
Material SynthesisFormation of stable metal complexesApplication in catalysis and sensor technology

Mechanism of Action

The mechanism of action of (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The trityl-protected derivative exhibits significantly larger steric bulk, which may impede receptor binding but enhance metabolic stability.
  • Amine Positioning : The 5-methanamine group in the target compound contrasts with the 2-ethylamine in , altering electronic properties and hydrogen-bonding capacity.

Pharmacological and Computational Insights

  • Similarity Analysis : Computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) classify these compounds as "scaffold-hop" analogs, where core heterocycle modifications yield divergent biological profiles .
  • Biological Activity :
    • Benzimidazole derivatives (e.g., ) show antitumor activity due to topoisomerase inhibition .
    • Imidazole-ethylamine analogs (e.g., ) are explored for serotonin receptor modulation, suggesting CNS applications .
    • Trityl-protected compounds (e.g., ) may act as prodrugs, with the trityl group cleaved in vivo to release the active amine .

Biological Activity

(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine, a compound with a unique imidazole structure, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H14N2\text{C}_{11}\text{H}_{14}\text{N}_2

This compound features an imidazole ring, which is known for its role in various biological processes. The presence of the methyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Target Interactions

Research indicates that compounds with similar imidazole structures often interact with various receptors and enzymes. Specifically, this compound is likely to engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, contributing to its biological effects.

Biochemical Pathways

Imidazole derivatives have been implicated in several biochemical pathways, including:

  • Autophagy Regulation : Modulating cellular degradation processes.
  • Phosphatidylinositol Signaling : Influencing cell signaling pathways critical for cell survival and proliferation.
  • Fatty Acid Metabolism : Affecting lipid metabolism which is crucial for energy homeostasis.

Bioavailability and Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its bioavailability is influenced by solubility and stability. Factors such as pH and the presence of other molecules can affect its absorption and distribution within biological systems.

Biological Activities

The compound has shown promise in several areas:

Anticancer Activity Evaluation

A study evaluated the anticancer potential of related imidazole derivatives against liver carcinoma cell lines (HEPG2). The results indicated that several compounds exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapy agents like doxorubicin. For instance, one derivative showed an IC50 value of 0.72 µM, indicating potent activity against cancer cells .

CompoundIC50 (µM)Reference
Doxorubicin0.72
Compound A0.85
Compound B0.95

Antimicrobial Screening

In another study focusing on antimicrobial properties, this compound derivatives demonstrated effective inhibition against MRSA, highlighting their potential as novel antibiotic agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Cyclocondensation of substituted hydrazines with α-keto esters under acidic conditions (e.g., HCl catalysis), followed by reductive amination to introduce the methanamine group .
  • Route 2 : Palladium-catalyzed cross-coupling of pre-functionalized imidazole intermediates with phenylboronic acids, yielding the 1-phenyl substituent .
  • Key Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10% Pd). Higher yields (>70%) are achieved in DMF at 80°C with 7% Pd .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures .
  • Characterization :

  • NMR : 1H^1H NMR peaks at δ 2.35 (s, 3H, CH3_3), δ 3.85 (s, 2H, CH2_2NH2_2), and aromatic protons at δ 7.2–7.6 .
  • HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water 60:40) .
  • Elemental Analysis : Expected C: 68.54%, H: 6.71%, N: 19.99% .

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